molecular formula C13H21NO3 B12781926 9-Angeloylplatynecine CAS No. 94132-25-9

9-Angeloylplatynecine

Cat. No.: B12781926
CAS No.: 94132-25-9
M. Wt: 239.31 g/mol
InChI Key: FOWFFDPFIJUTGG-YHTXKQJMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 9-Angeloylplatynecine are not well-documented, likely due to its specialized nature and limited commercial demand. the production would involve large-scale esterification processes, similar to those used in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Angeloylplatynecine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

9-Angeloylplatynecine has been studied for its biological activities, particularly its cytotoxic properties . Research has focused on its potential use in cancer therapy due to its ability to inhibit cell proliferation. Additionally, its presence in certain plants has made it a subject of interest in the study of plant alkaloids and their ecological roles.

Mechanism of Action

The mechanism of action of 9-Angeloylplatynecine involves its interaction with cellular components, leading to cytotoxic effects. It is believed to interfere with DNA synthesis and repair, causing cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but its ability to form DNA adducts is a key factor in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific esterification with angelic acid, which imparts distinct chemical and biological properties. Its cytotoxicity and potential therapeutic applications make it a compound of interest in scientific research.

Properties

CAS No.

94132-25-9

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

[(1S,7R,8R)-7-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-8-10-4-6-14-7-5-11(15)12(10)14/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12-/m1/s1

InChI Key

FOWFFDPFIJUTGG-YHTXKQJMSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC[C@H]1CCN2[C@H]1[C@@H](CC2)O

Canonical SMILES

CC=C(C)C(=O)OCC1CCN2C1C(CC2)O

Origin of Product

United States

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